2-(Diethylamino)ethyl methacrylate
Overview
Description
2-(Diethylamino)ethyl methacrylate is a chemical compound with the molecular formula C10H19NO2. It is a colorless to almost colorless liquid that is slightly denser than water and has a boiling point of 80°C at 10 mm Hg . This compound is known for its reactivity due to the presence of both an amino group and a methacrylate group, making it useful in various applications, particularly in the field of polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Diethylamino)ethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and improves efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of distillation to separate the product from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(Diethylamino)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), a pH-sensitive polymer.
Esterification and Transesterification: It can react with acids and alcohols to form esters and transesterified products.
Oxidation: The amino group can be oxidized to form nitroxide radicals.
Common Reagents and Conditions:
Polymerization: Typically initiated by radical initiators such as potassium persulfate in aqueous media at elevated temperatures.
Oxidation: Hydrogen peroxide is commonly used to oxidize the amino group.
Major Products:
Poly(this compound): A polymer with applications in drug delivery and other fields.
Nitroxide Radicals: Formed through oxidation, useful in various chemical processes.
Scientific Research Applications
2-(Diethylamino)ethyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used to synthesize pH-sensitive and temperature-sensitive polymers.
Drug Delivery: Polymers derived from this compound are used in drug delivery systems due to their ability to respond to pH changes.
Antimicrobial Polymers: Exhibits good antibacterial activity and is used in the fabrication of medical devices and textiles.
Gene Delivery: Forms electrostatic complexes with anionic biomacromolecules, making it useful for gene delivery.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl methacrylate primarily involves its ability to form polymers that respond to environmental stimuli such as pH and temperature. The amino group can interact with various molecules, leading to changes in the polymer’s conformation and properties . This responsiveness is due to the electrostatic interactions between the charged groups on the polymer chains and the surrounding environment .
Comparison with Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but with dimethylamino groups instead of diethylamino groups.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group instead of an amino group.
Uniqueness: 2-(Diethylamino)ethyl methacrylate is unique due to its dual functionality, combining the reactivity of an amino group with the polymerizable methacrylate group. This makes it particularly versatile in creating responsive polymers that can be tailored for specific applications .
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-5-11(6-2)7-8-13-10(12)9(3)4/h3,5-8H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIXRGNQPBQWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25119-82-8, 14314-78-4 (hydrochloride) | |
Record name | Poly[2-(diethylamino)ethyl methacrylate] | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=25119-82-8 | |
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Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |
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DSSTOX Substance ID |
DTXSID4026713 | |
Record name | 2-(Diethylamino)ethyl methacrylate | |
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Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylaminoethylmethacrylate, [liquid] appears as a clear light colored liquid. Insoluble in water and slightly denser than water. May be toxic by ingestion. Contact may severely irritate skin., Liquid, Clear light-colored liquid; [CAMEO] Light yellow liquid with a pungent odor; [MSDSonline] | |
Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |
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URL | https://cameochemicals.noaa.gov/chemical/17212 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester | |
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Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |
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Boiling Point |
BP: 80 °C at 10 mm Hg | |
Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |
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Density |
0.92 g/cu cm at 20 °C | |
Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |
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Vapor Pressure |
0.11 [mmHg] | |
Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Clear, colorless liquid | |
CAS No. |
105-16-8, 25119-82-8 | |
Record name | DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17212 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diethylaminoethyl methacrylate | |
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Record name | 2-(N,N-Diethylamino)ethyl methacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, homopolymer | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester | |
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Record name | 2-(Diethylamino)ethyl methacrylate | |
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Record name | 2-(diethylamino)ethyl methacrylate | |
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Record name | DIETHYLAMINOETHYL METHACRYLATE | |
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Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |
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Melting Point |
-65.5 °C (freezing point) | |
Record name | 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5365 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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